(R)-1-(o-Tolyl)propan-1-amine hydrochloride
Overview
Description
®-1-(o-Tolyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of a tolyl group attached to the propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(o-Tolyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available o-tolualdehyde.
Reductive Amination: The o-tolualdehyde undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-(o-Tolyl)propan-1-amine hydrochloride may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: Employing crystallization techniques to purify the hydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(o-Tolyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Nitro, halogenated derivatives.
Scientific Research Applications
®-1-(o-Tolyl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(o-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(o-Tolyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
1-(p-Tolyl)propan-1-amine hydrochloride: A positional isomer with the tolyl group in the para position.
1-(m-Tolyl)propan-1-amine hydrochloride: Another positional isomer with the tolyl group in the meta position.
Uniqueness
®-1-(o-Tolyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and positional isomers.
Biological Activity
(R)-1-(o-Tolyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and biological properties make it a subject of extensive research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H15N·HCl
- Molecular Weight : Approximately 163.26 g/mol
- Structure : The compound features a propan-1-amine backbone with an o-tolyl substituent which contributes to its distinct chemical behavior and biological interactions.
This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:
- Receptor Interaction : The compound is believed to modulate the activity of various receptors, potentially influencing neurotransmitter systems.
- Enzyme Modulation : It can interact with enzymes, affecting metabolic pathways and biochemical reactions.
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
-
Pharmacological Effects :
- Investigated for its potential in treating neurological disorders due to its interaction with monoamine transporters.
- Exhibits effects on mood regulation and cognitive functions by influencing serotonin and norepinephrine levels.
- Antimicrobial Activity :
- Toxicity Profile :
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Assessment
A study conducted by Leung et al. explored the effects of this compound on cognitive functions in animal models. The results indicated:
- Improved Memory Performance : Animals treated with the compound showed enhanced memory retention in maze tests compared to controls.
- Behavioral Changes : Significant reductions in anxiety-like behaviors were observed, suggesting potential anxiolytic properties.
These findings support the hypothesis that this compound may have therapeutic applications in treating anxiety and cognitive impairments.
Properties
IUPAC Name |
(1R)-1-(2-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFSFSDKCOAXNJ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662528 | |
Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856562-93-1 | |
Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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